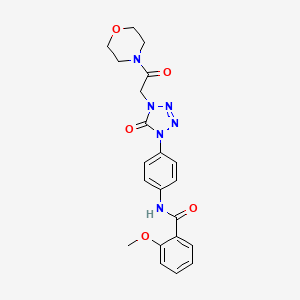

2-methoxy-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Description

2-Methoxy-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a tetrazole ring substituted with a morpholino-2-oxoethyl group. The tetrazole moiety, a five-membered ring containing four nitrogen atoms, is known for its metabolic stability and hydrogen-bonding capacity, making it pharmacologically relevant. Although direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs (e.g., 1,2,4-triazole and benzamide derivatives) offer insights into its likely properties and applications .

Properties

IUPAC Name |

2-methoxy-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O5/c1-31-18-5-3-2-4-17(18)20(29)22-15-6-8-16(9-7-15)27-21(30)26(23-24-27)14-19(28)25-10-12-32-13-11-25/h2-9H,10-14H2,1H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVVRYHQKWEEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core: Tetrazole vs. Triazole

The target compound’s tetrazole ring distinguishes it from 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). Key differences include:

- Tautomerism: Tetrazoles typically exhibit less tautomeric flexibility compared to triazoles. For example, triazoles in exist in equilibrium between thione and thiol tautomers, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

- Hydrogen Bonding : Tetrazoles have four nitrogen sites for hydrogen bonding, offering stronger interactions with targets compared to triazoles (three nitrogen atoms). This may improve binding affinity in enzyme inhibition or receptor modulation.

Substituent Effects: Morpholino vs. Sulfonyl/Sulfonamide Groups

- In contrast, sulfonyl/sulfonamide groups in pesticidal benzamides (, e.g., sulfentrazone) contribute to herbicidal activity through electron-withdrawing effects and hydrogen bonding .

- Methoxybenzamide vs. Halogenated Benzamides : The methoxy group in the target compound may reduce electrophilicity compared to halogenated analogs (e.g., diflufenican in ), altering bioavailability and metabolic pathways .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stability and Bioavailability: The tetrazole-morpholino combination may offer superior metabolic stability compared to triazole-sulfonyl analogs, critical for drug development .

- Target Selectivity: Computational modeling (–5) could guide modifications to enhance selectivity, leveraging the morpholino group’s solubility versus sulfonamides’ hydrophobicity .

- Synthetic Challenges : Alkylation steps (as in ) may require optimization to avoid byproducts in tetrazole functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.